1-Methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique thieno structure, which incorporates sulfur and nitrogen within its ring system. The chemical formula for this compound is C₁₀H₅N₁O₃S, and it is recognized for its potential applications in various fields such as medicinal chemistry and materials science.
The compound can be synthesized through various chemical routes, primarily involving the cyclization of thieno precursors and methylating agents. It has been studied for its biological activities and potential therapeutic applications, especially in cancer research.
1-Methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione is classified under the category of oxazines, which are cyclic compounds containing an oxygen atom and a nitrogen atom in the ring structure. It is also a member of the broader class of heterocycles due to the presence of sulfur in its structure.
The synthesis of 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione typically involves:
In industrial settings, large-scale production may utilize batch or continuous flow processes. Automated reactors and purification techniques like recrystallization and chromatography are employed to ensure high purity and yield of the final product.
The molecular structure of 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione features:
O=C(OC(N1)=O)C2=C1C3=CC=CC=C3S2
ZMYSNHBCTWSIHN-UHFFFAOYSA-N
1-Methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione involves interactions with specific molecular targets. It may bind to enzymes or receptors within biological systems:
1-Methyl-1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione has diverse applications including:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1